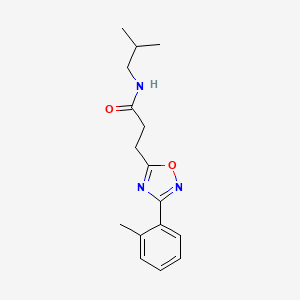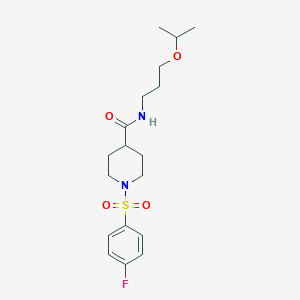
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a novel and potent small molecule inhibitor of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. The development of TRPV1 inhibitors has been a major focus of research in the field of pain management.
作用機序
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the activation of the channel by various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of substance P and CGRP from sensory neurons in response to various stimuli. In vivo studies have shown that this compound can reduce thermal hyperalgesia, mechanical allodynia, and inflammation in various animal models.
実験室実験の利点と制限
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 and can be used to study the role of TRPV1 in pain and inflammation. It has also been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. However, one limitation of this compound is that it is not highly water-soluble and may require the use of solubilizing agents in some experiments.
将来の方向性
There are several future directions for the study of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on other ion channels and receptors. Another direction is to study the efficacy of this compound in clinical trials for the treatment of pain and inflammation. Additionally, this compound may have potential applications in other areas, such as cancer and metabolic disorders, and further research is needed to explore these possibilities.
合成法
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been described in several publications. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-isopropoxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound is a potent and selective inhibitor of TRPV1, with an IC50 value of 71 nM. In vivo studies have demonstrated that this compound can effectively reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYANGHTANHUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


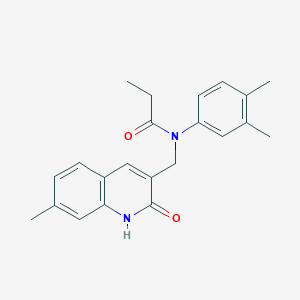
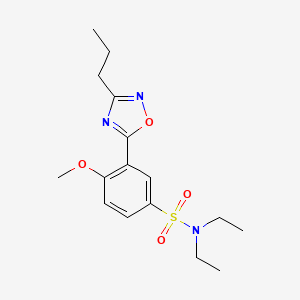

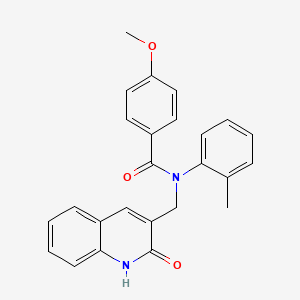

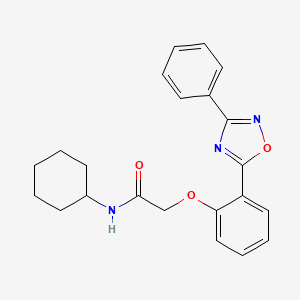
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
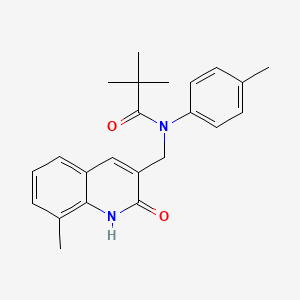
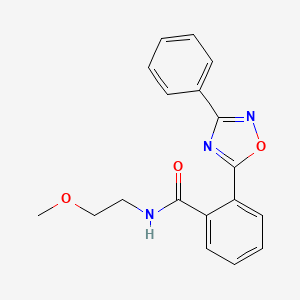

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

